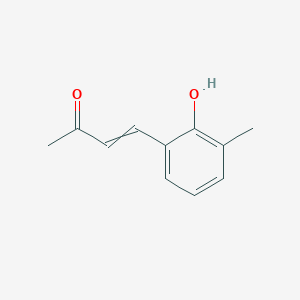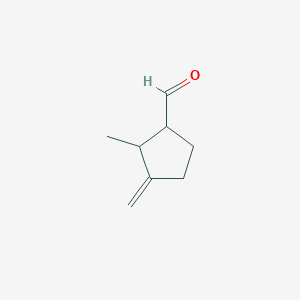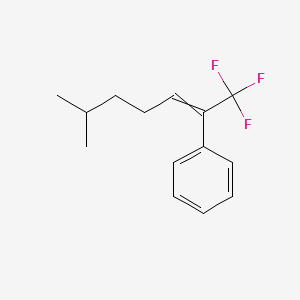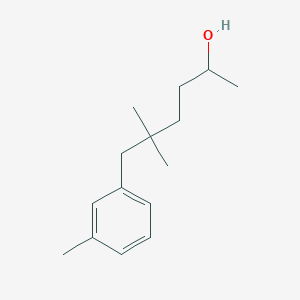
Ethyl 2-benzylidene-4,4-difluoro-3-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-benzylidene-4,4-difluoro-3-oxobutanoate is an organic compound with the molecular formula C13H12F2O3 It is a derivative of butanoate, featuring a benzylidene group and two fluorine atoms attached to the fourth carbon atom
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 2-benzylidene-4,4-difluoro-3-oxobutanoate can be synthesized through a multi-step process. One common method involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then fluorinated using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the difluoro groups.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions. The process begins with the preparation of ethyl acetoacetate and benzaldehyde, followed by their condensation under controlled conditions. The intermediate product is then subjected to fluorination using industrial-grade fluorinating agents. The final product is purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions: Ethyl 2-benzylidene-4,4-difluoro-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-benzylidene-4,4-difluoro-3-oxobutanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of ethyl 2-benzylidene-4,4-difluoro-3-oxobutanoate involves its interaction with specific molecular targets. The benzylidene group allows for π-π interactions with aromatic residues in proteins, while the difluoro groups enhance its binding affinity through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Ethyl 2-benzylidene-4,4-difluoro-3-oxobutanoate can be compared with other similar compounds, such as:
Ethyl 4,4-difluoro-3-oxobutanoate: Lacks the benzylidene group, resulting in different chemical and biological properties.
Ethyl 2-benzylidene-3-oxobutanoate: Lacks the difluoro groups, affecting its reactivity and binding affinity.
Ethyl 2-benzylidene-4,4-dichloro-3-oxobutanoate: Contains chlorine atoms instead of fluorine, leading to variations in its chemical behavior and biological activity.
The uniqueness of this compound lies in its combination of benzylidene and difluoro groups, which confer distinct chemical reactivity and potential biological activities.
属性
CAS 编号 |
502936-25-6 |
|---|---|
分子式 |
C13H12F2O3 |
分子量 |
254.23 g/mol |
IUPAC 名称 |
ethyl 2-benzylidene-4,4-difluoro-3-oxobutanoate |
InChI |
InChI=1S/C13H12F2O3/c1-2-18-13(17)10(11(16)12(14)15)8-9-6-4-3-5-7-9/h3-8,12H,2H2,1H3 |
InChI 键 |
UFUKIWFNPIQSQF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)C(=O)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Phenol, 2-[(1S)-1,2,2-trimethyl-1-[[(1R)-1-phenylethyl]amino]propyl]-](/img/structure/B14227336.png)
![(Z)-[(1S)-1-carboxy-2-methylpropyl]-hydroxyimino-oxidoazanium](/img/structure/B14227341.png)
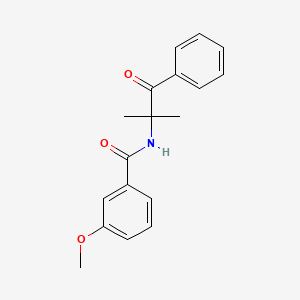
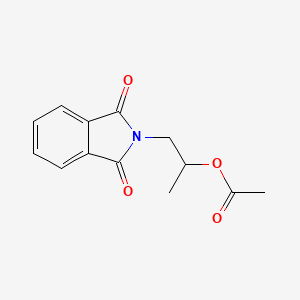
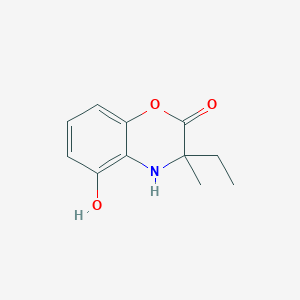
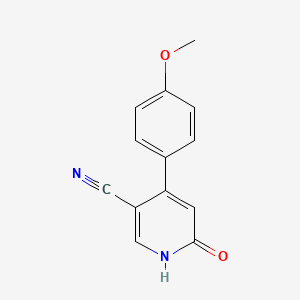
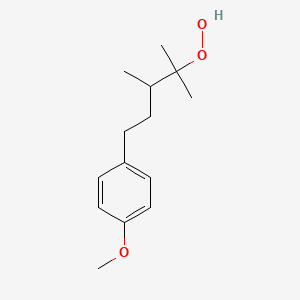
![(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol](/img/structure/B14227382.png)
